Agonist Versus Antagonist: Stereochemistry-Determined Functional Divergence Between Sp-cAMPS and Rp-cAMPS
Sp-cAMPS functions as a full agonist of PKA types I and II, with half-maximal activation occurring at micromolar concentrations (0.8–7 µM). Its diastereomer Rp-cAMPS functions as a full competitive antagonist for the same PKA isoforms, with apparent inhibition constants between 0.8 and 8 µM [1]. This functional dichotomy stems from stereochemical differences at the phosphorus atom rather than affinity variations alone [2]. In functional assays, Sp-cAMPS elicits an increase in quantal size at the neuromuscular junction, whereas Rp-cAMPS produces no effect [3].
| Evidence Dimension | PKA modulation (activation vs. inhibition) |
|---|---|
| Target Compound Data | Half-maximal activation at 0.8–7 µM (full agonist of PKA I/II) |
| Comparator Or Baseline | Rp-cAMPS: apparent Ki = 0.8–8 µM (full antagonist of PKA I/II) |
| Quantified Difference | Opposite functional direction: agonist vs. antagonist with overlapping affinity ranges |
| Conditions | In vitro phosphorylation assays with mammalian PKA types I and II, and Dictyostelium discoideum cell surface receptor activation |
Why This Matters
Procurement of the correct stereoisomer determines experimental outcome direction; Sp-cAMPS and Rp-cAMPS are non-interchangeable tools that produce opposite PKA modulation despite similar binding affinities.
- [1] Van Haastert PJ, Van Driel R, Jastorff B, Baraniak J, Stec WJ, De Wit RJ. Competitive cAMP antagonists for cAMP-receptor proteins. J Biol Chem. 1984; 259(16):10020–10024. View Source
- [2] Wu J, Brown SHJ, von Daake S, Taylor SS. Crystal Structures of RIα Subunit of cAMP-Dependent Protein Kinase Complexed with (Rp)-cAMPS and (Sp)-cAMPS. Biochemistry. 2004; 43(21):6620–6629. View Source
- [3] Van der Kloot W, Molgó J. Quantal acetylcholine release at the vertebrate neuromuscular junction. Physiol Rev. 1994; 74(4):899–991. View Source
